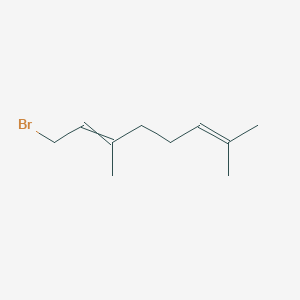

1-Bromo-3,7-dimethylocta-2,6-diene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Bromo-3,7-dimethylocta-2,6-diene (CAS: 6138-90-5), also known as geranyl bromide, is a monoterpene-derived brominated alkene. It is synthesized via the reaction of geraniol with phosphorus tribromide (PBr₃) in anhydrous solvents like dichloromethane or diethyl ether, yielding a yellow oil with high efficiency (93–99.5%) . Key spectral data include:

- ¹H NMR (CDCl₃): δ 1.59–1.73 (3×CH₃), 4.13 (d, J = 7.2 Hz, CH₂Br), 5.08–5.53 ppm (alkene protons) .

- Molecular formula: C₁₀H₁₇Br; Molecular weight: 217.146 .

This compound serves as a critical intermediate in synthesizing pharmaceuticals (e.g., antitubercular agent SQ109 derivatives) , pyrophosphate probes for RNA labeling , and heterocyclic compounds .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-Bromo-3,7-dimethylocta-2,6-diene in laboratory settings?

- Methodological Answer : Bromination of terpene-derived dienes, such as 3,7-dimethylocta-2,6-diene, can be achieved using electrophilic brominating agents (e.g., N-bromosuccinimide or Br₂ in inert solvents like dichloromethane). Key parameters include maintaining low temperatures (0–5°C) to control regioselectivity and minimize side reactions, as demonstrated in analogous azaindole bromination protocols . Post-reaction work-up involves quenching with ice-water and extraction with dichloromethane, followed by solvent removal and purification via column chromatography .

Q. How should researchers purify this compound to achieve high purity for experimental use?

- Methodological Answer : After synthesis, purification typically involves fractional distillation (if volatile) or column chromatography using silica gel with hexane/ethyl acetate gradients. Purity validation via GC or HPLC (>95% purity) is critical, as highlighted in reagent catalogs for structurally related brominated aromatics . Recrystallization from non-polar solvents may also enhance purity, though solvent selection depends on the compound’s solubility profile.

Advanced Research Questions

Q. How can conflicting reports on the optimal bromination conditions for terpene derivatives like this compound be reconciled?

- Methodological Answer : Discrepancies in reaction yields or regioselectivity often arise from variations in solvent polarity, bromine source, or steric effects. Researchers should employ Design of Experiments (DoE) to systematically test parameters (e.g., temperature, stoichiometry, and solvent). For example, dichloromethane vs. chloroform may alter reaction kinetics due to differences in dielectric constants . Parallel small-scale reactions with analytical tracking (TLC/GC-MS) can identify optimal conditions while minimizing resource waste.

Q. What analytical techniques are most effective for confirming the structural integrity and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR can confirm regiochemistry and detect isomerization (e.g., E/Z configurations in the diene system). Coupling constants in the alkene region (δ 5–6 ppm) are critical for stereochemical assignment .

- GC-MS : Quantifies purity and identifies volatile byproducts. Compare retention times and mass spectra against authenticated standards .

- Elemental Analysis : Validates empirical formula, particularly for novel derivatives, though this requires high-purity samples .

Q. How does the introduction of a bromine atom influence the stereochemical configuration and reactivity of the conjugated diene system in this compound?

- Methodological Answer : Bromination at the allylic position (C1) may induce steric hindrance, altering the diene’s conformational equilibrium. Computational modeling (e.g., DFT) can predict preferred geometries, while experimental verification via NOESY NMR or X-ray crystallography (if crystalline) resolves ambiguities. Reactivity studies (e.g., Diels-Alder reactions) can further probe electronic effects; bromine’s electron-withdrawing nature may reduce diene nucleophilicity, requiring adjusted reaction conditions .

Q. What are the key considerations for ensuring the stability of this compound during storage and experimental handling?

- Methodological Answer :

- Storage : Store under inert gas (N₂/Ar) at –20°C to prevent degradation via light or moisture exposure. Amber glass vials are recommended to limit photolytic decomposition .

- Handling : Use anhydrous solvents and gloveboxes for moisture-sensitive reactions. Monitor stability via periodic GC-MS or NMR to detect decomposition products (e.g., dehydrohalogenation to form dienes) .

Q. Data Contradiction Analysis

- Example Issue : Discrepancies in reported bromination yields (e.g., 60% vs. 85% in similar substrates).

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomers: (E)- vs. (Z)-Isomers

The (E)-isomer (geranyl bromide) is the predominant form, while the (Z)-isomer (neryl bromide) is less common. Key differences include:

The (Z)-isomer is synthesized from nerol instead of geraniol, with spectral data matching literature .

Parent Hydrocarbon: 2,7-Dimethylocta-2,6-diene

This non-brominated hydrocarbon (C₁₀H₁₆, MW: 136.24) lacks the reactive bromine group, making it less versatile in substitution reactions. Applications include fragrance components and synthetic precursors .

Acetal Derivatives

Citral dimethyl acetal (1,1-dimethoxy-3,7-dimethylocta-2,6-diene) and diethyl acetal (1,1-diethoxy-3,7-dimethylocta-2,6-diene) are oxygenated analogs. Key comparisons:

Ether Derivatives

(E)-1-(Allyloxy)-3,7-dimethylocta-2,6-diene (CAS: 35534-61-3) is synthesized via alkylation, yielding a colorless oil (78% yield) . Unlike geranyl bromide, ethers are less reactive in substitution but useful in coupling reactions .

Other Brominated Compounds

- 3-Bromo-1-methyl-7-azaindole : A heterocyclic brominated compound synthesized via bromine addition to azaindoles. Its aromatic structure contrasts with geranyl bromide’s aliphatic chain, limiting direct comparability .

- 1-Bromo-3,5-difluorobenzene : An aryl bromide with applications in electronics and agrochemicals, differing in reactivity due to aromatic vs. aliphatic bromine .

Key Research Findings

Preparation Methods

Direct Bromination of Geraniol Using Phosphorus Tribromide

The most widely reported method involves treating geraniol (1 ) with phosphorus tribromide (PBr₃) in anhydrous diethyl ether at low temperatures .

Reaction Mechanism and Optimization

The reaction proceeds via nucleophilic substitution (SN2) at the primary alcohol group. PBr₃ acts as both a Lewis acid and brominating agent, facilitating the conversion of geraniol to geranyl bromide (2 ) with near-quantitative yields :

\text{Geraniol} + \text{PBr}3 \rightarrow \text{Geranyl bromide} + \text{H}3\text{PO}_3 $$

Key parameters:

- Temperature : Maintained at −5°C to prevent isomerization of the diene.

- Solvent : Anhydrous diethyl ether ensures minimal side reactions.

- Workup : Sequential extraction with NaHCO₃ (5% w/v) and brine removes acidic byproducts.

Yield and Characterization

Typical yields exceed 99%. Nuclear magnetic resonance (NMR) data confirm the structure:

- ¹H NMR (CDCl₃, 400 MHz): δ 1.60 (s, 3H, 8-H), 1.68 (s, 3H, 7-CH₃), 1.73 (s, 3H, 3-CH₃), 4.03 (d, J = 8.4 Hz, 2H, 1-H), 5.53 (t, J = 8.5 Hz, 1H, 2-H).

- ¹³C NMR : δ 16.5 (3-CH₃), 18.0 (7-CH₃), 124.4 (C2), 137.5 (C3).

Halogenation of Nerol Using N-Bromosuccinimide

An alternative approach utilizes nerol (3 ), a cis-isomer of geraniol, with N-bromosuccinimide (NBS) in ethanol under nitrogen atmosphere.

Reaction Conditions

- Reagents : NBS (1.05 equiv) in anhydrous ethanol.

- Temperature : 5–20°C to control exothermicity.

- Additives : Nitrogen purge prevents oxidative degradation.

Mechanistic Pathway

The reaction proceeds via radical bromination at the allylic position, followed by elimination to form the diene.

Yield and Scalability

Yields range from 80–90%. The method is scalable for industrial production due to commercially available reagents and simple workup.

Bromination Using 1,3-Dibromo-5,5-dimethylhydantoin (DBH)

DBH offers a regioselective bromination route for nerol derivatives.

Procedure

- Step 1 : Nerol reacts with DBH in chloroform at 10–15°C to form 6-bromo-3,7-dimethyl-7-methoxy-2-octenol.

- Step 2 : Dehydrohalogenation with KOH/MeOH yields the target compound.

Advantages

- Regioselectivity : DBH preferentially brominates the allylic position.

- Byproduct Recovery : DBH byproducts can be reconverted and reused.

Comparative Analysis of Methods

| Method | Reagent | Yield | Temperature | Scalability |

|---|---|---|---|---|

| PBr₃ Bromination | PBr₃ | >99% | −5°C | High |

| NBS Bromination | NBS | 80–90% | 5–20°C | Industrial |

| DBH Bromination | DBH | 85–89% | 10–15°C | Moderate |

Key Considerations

- Purity : PBr₃ method produces minimal isomers, whereas NBS may require chromatographic purification.

- Cost : DBH is more expensive but offers better regioselectivity.

Spectral Data and Quality Control

Mass Spectrometry

- Molecular Ion : m/z 264, 266 (M⁺, Br isotope pattern).

- Fragmentation : Peaks at m/z 179 ([C₁₀H₁₇]⁺) and 85 ([C₅H₉O]⁺).

Infrared Spectroscopy

- Key Bands : 1645 cm⁻¹ (C=C stretch), 560 cm⁻¹ (C-Br stretch).

Industrial Applications and Case Studies

Synthesis of SQ109

Geranyl bromide is a key intermediate in SQ109, an antitubercular drug. Thieme et al. achieved 99.5% yield using PBr₃, enabling gram-scale production.

Coumarin Derivatives

BOC Sciences utilized geranyl bromide to synthesize (Z)-cannabinerolic acid via nucleophilic substitution.

Properties

Molecular Formula |

C10H17Br |

|---|---|

Molecular Weight |

217.15 g/mol |

IUPAC Name |

1-bromo-3,7-dimethylocta-2,6-diene |

InChI |

InChI=1S/C10H17Br/c1-9(2)5-4-6-10(3)7-8-11/h5,7H,4,6,8H2,1-3H3 |

InChI Key |

JSCUZAYKVZXKQE-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CCCC(=CCBr)C)C |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.